molecular formula C11H12Cl4 B14553709 1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene CAS No. 62251-20-1

1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene

Cat. No.: B14553709
CAS No.: 62251-20-1
M. Wt: 286.0 g/mol
InChI Key: VGKDQBVFCOIJEQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene is an organic compound with the molecular formula C11H14Cl4 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group and a tetrachloropropyl group

Preparation Methods

The synthesis of 1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene typically involves the reaction of benzene with tetrachloroethylene under specific conditions. The reaction is carried out in the presence of a catalyst, often aluminum chloride (AlCl3), which facilitates the electrophilic substitution reaction. The process can be summarized as follows:

    Starting Materials: Benzene and tetrachloroethylene.

    Catalyst: Aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is conducted at a controlled temperature, usually around 0-5°C, to ensure the selective formation of the desired product.

    Product Isolation: The reaction mixture is quenched with water, and the organic layer is separated and purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., Br2) for halogenation.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Reduction: The tetrachloropropyl group can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the tetrachloropropyl group can influence the reactivity and selectivity of these reactions, making it a versatile compound for various chemical processes.

Comparison with Similar Compounds

1-Ethyl-3-(1,3,3,3-tetrachloropropyl)benzene can be compared with other similar compounds, such as:

    1-Ethyl-3-propylbenzene: This compound has a similar structure but lacks the chlorine atoms, resulting in different chemical properties and reactivity.

    1-Ethyl-3-(1-methylethyl)benzene: This compound has a different alkyl substituent, which affects its chemical behavior and applications.

Properties

CAS No.

62251-20-1

Molecular Formula

C11H12Cl4

Molecular Weight

286.0 g/mol

IUPAC Name

1-ethyl-3-(1,3,3,3-tetrachloropropyl)benzene

InChI

InChI=1S/C11H12Cl4/c1-2-8-4-3-5-9(6-8)10(12)7-11(13,14)15/h3-6,10H,2,7H2,1H3

InChI Key

VGKDQBVFCOIJEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(CC(Cl)(Cl)Cl)Cl

Origin of Product

United States

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